6-Cyano-4-iodopyridine-2-carboxylic acid
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Overview
Description
6-Cyano-4-iodopyridine-2-carboxylic acid is a heterocyclic organic compound that contains a pyridine ring substituted with cyano, iodo, and carboxylic acid groups
Preparation Methods
The synthesis of 6-Cyano-4-iodopyridine-2-carboxylic acid typically involves multi-step reactions starting from commercially available pyridine derivativesThe reaction conditions often involve the use of strong bases, oxidizing agents, and specific catalysts to achieve the desired substitutions and functional group transformations .
Chemical Reactions Analysis
6-Cyano-4-iodopyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include organometallic compounds and halides.
Oxidation and Reduction: The cyano group can be reduced to an amine, while the carboxylic acid group can undergo oxidation to form different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the iodo group is replaced by a boronic acid derivative to form new carbon-carbon bonds.
Scientific Research Applications
6-Cyano-4-iodopyridine-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Cyano-4-iodopyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano and carboxylic acid groups can form hydrogen bonds and electrostatic interactions, while the iodo group can participate in halogen bonding .
Comparison with Similar Compounds
6-Cyano-4-iodopyridine-2-carboxylic acid can be compared with other pyridine derivatives such as:
4-Iodo-pyridine-2-carboxylic acid:
6-Iodo-pyridine-2-carboxylic acid: Similar structure but without the cyano group, leading to different chemical properties and uses.
4-Cyano-6-iodopyridine: Lacks the carboxylic acid group, which influences its solubility and reactivity.
These comparisons highlight the unique combination of functional groups in this compound, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H3IN2O2 |
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Molecular Weight |
274.02 g/mol |
IUPAC Name |
6-cyano-4-iodopyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H3IN2O2/c8-4-1-5(3-9)10-6(2-4)7(11)12/h1-2H,(H,11,12) |
InChI Key |
IXJOCEMQQXUPIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C#N)C(=O)O)I |
Origin of Product |
United States |
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